

Spectrophotometric Determination of Nitrosyl Bromide Concentration: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nitrosyl bromide	
Cat. No.:	B14713873	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosyl bromide (NOBr) is a reactive, red gaseous compound that is of interest in various chemical syntheses. Due to its inherent instability and equilibrium with nitric oxide (NO) and bromine (Br₂), accurate quantification of NOBr concentration is crucial for process monitoring and reaction kinetics studies. This application note provides a detailed protocol for the spectrophotometric determination of **nitrosyl bromide** concentration in the gas phase, a method particularly useful for in-situ monitoring. The principle of this method relies on the distinct absorption spectra of NOBr and its dissociation product, Br₂, in the UV-Vis region, allowing for their simultaneous quantification. While direct applications of **nitrosyl bromide** in drug development are not widespread, it serves as a potential nitrosylating or brominating agent in the synthesis of complex organic molecules. Understanding its chemistry and analytics can be valuable for chemists exploring novel synthetic pathways for drug candidates.

Principle

The spectrophotometric determination of **nitrosyl bromide** is based on the Beer-Lambert law. The challenge in measuring NOBr concentration arises from its reversible dissociation into nitric oxide and bromine:



 $2NOBr(g) \rightleftharpoons 2NO(g) + Br_2(g)$

Nitric oxide (NO) does not absorb significantly in the visible and near-UV regions of the spectrum. However, both **nitrosyl bromide** (NOBr) and bromine (Br₂) are colored gases and absorb light in this range, leading to overlapping spectra. To accurately determine the concentration of NOBr, a simultaneous equation method is employed, which requires measuring the absorbance of the gas mixture at two different wavelengths.

An isosbestic point for the NOBr/Br₂ system has been identified at approximately 391.3 nm.[1] At this wavelength, the molar absorptivity of NOBr and Br₂ are equal. By measuring the absorbance at the isosbestic point and at another wavelength where their molar absorptivities differ significantly, the concentrations of both species can be calculated.

Data Presentation

The following table summarizes the necessary molar absorptivity coefficients for the spectrophotometric determination of **nitrosyl bromide** and bromine in the gas phase.

Species	Wavelength (λ)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)
Nitrosyl Bromide (NOBr)	$\lambda_1 = 391.3 \text{ nm}$	εNOBr, λ1
Bromine (Br ₂)	$\lambda_1 = 391.3 \text{ nm}$	εBr ₂ , λ ₁
Nitrosyl Bromide (NOBr)	$\lambda_2 = 450 \text{ nm}$	εNOBr, λ2
Bromine (Br ₂)	$\lambda_2 = 450 \text{ nm}$	εBr ₂ , λ ₂

Note: The exact values for molar absorptivity should be determined experimentally as part of the calibration process, as they can be instrument-dependent.

Experimental Protocols

This section provides a detailed methodology for the preparation of **nitrosyl bromide** and its quantitative determination using UV-Vis spectrophotometry.

Preparation of Gaseous Nitrosyl Bromide



Nitrosyl bromide is typically prepared in-situ by the reaction of nitric oxide with bromine gas.

Materials:

- Nitric oxide (NO) gas (high purity)
- Liquid bromine (Br₂)
- A gas-tight spectrophotometer cell (e.g., a quartz cuvette with a known path length)
- Vacuum line and manifold for gas handling
- Pressure gauge (manometer)

Procedure:

- Evacuate the gas handling manifold and the spectrophotometer cell to remove air and moisture.
- Introduce a known partial pressure of bromine vapor into the system by placing a small amount of liquid bromine in a side-arm of the manifold and allowing it to vaporize.
- Introduce a known partial pressure of nitric oxide gas into the manifold. The reaction to form nitrosyl bromide will begin spontaneously.
- Allow the system to reach equilibrium. The partial pressures of NO, Br₂, and NOBr will depend on the initial pressures of the reactants and the equilibrium constant for the reaction.

Spectrophotometric Measurement

Instrumentation:

- UV-Vis spectrophotometer capable of measurements in the range of 300-600 nm.
- Gas-tight quartz cuvette with a known path length (e.g., 10 cm).

Procedure:



- Record the UV-Vis spectrum of the gas mixture in the spectrophotometer cell from 300 nm to 600 nm.
- Measure the absorbance of the mixture at two selected wavelengths:
 - $\lambda_1 = 391.3$ nm (the isosbestic point)
 - \circ λ_2 = 450 nm (a wavelength where the absorbance of Br₂ is significant and different from NOBr)
- Record the temperature and the total pressure of the gas mixture.

Calculation of Concentrations

The concentrations of NOBr and Br₂ can be determined by solving the following system of simultaneous linear equations, derived from the Beer-Lambert law (A = ϵ cl, where A is absorbance, ϵ is the molar absorptivity, c is the concentration, and I is the path length):

$$A_1 = (\epsilon NOBr, \lambda_1 * cNOBr + \epsilon Br_2, \lambda_1 * cBr_2) * I A_2 = (\epsilon NOBr, \lambda_2 * cNOBr + \epsilon Br_2, \lambda_2 * cBr_2) * I$$

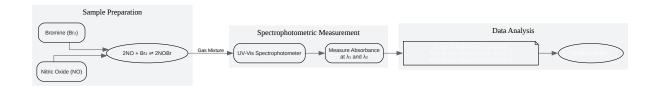
Where:

- A₁ and A₂ are the absorbances at λ_1 and λ_2 , respectively.
- ε NOBr, λ_1 and ε NOBr, λ_2 are the molar absorptivities of NOBr at λ_1 and λ_2 .
- εBr_2 , λ_1 and εBr_2 , λ_2 are the molar absorptivities of Br_2 at λ_1 and λ_2 .
- cNOBr and cBr2 are the molar concentrations of NOBr and Br2.
- I is the path length of the spectrophotometer cell in cm.

Since λ_1 is the isosbestic point, ϵ NOBr, $\lambda_1 = \epsilon Br_2$, λ_1 . This simplifies the first equation. The system of equations can be solved for cNOBr and cBr₂.

Mandatory Visualizations Logical Relationship of the Spectrophotometric Method



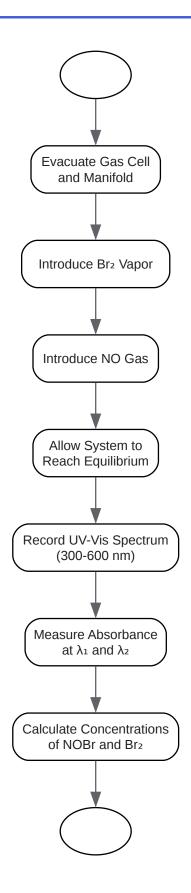


Click to download full resolution via product page

Caption: Logical workflow for the spectrophotometric determination of NOBr.

Experimental Workflow





Click to download full resolution via product page

Caption: Step-by-step experimental workflow.



Safety Precautions

Nitrosyl bromide and its decomposition products, nitric oxide and bromine, are toxic and corrosive.[2] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Ensure that the gas handling system is leak-tight to prevent the release of these hazardous gases.

Conclusion

The spectrophotometric method described provides a reliable and non-destructive means of determining the concentration of **nitrosyl bromide** in the gas phase. By accounting for the presence of bromine through a simultaneous equation approach, accurate quantification can be achieved. This protocol is valuable for researchers in synthetic chemistry and related fields who require precise control and monitoring of reactions involving this reactive intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Nitrosyl bromide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectrophotometric Determination of Nitrosyl Bromide Concentration: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14713873#spectrophotometric-determination-of-nitrosyl-bromide-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com